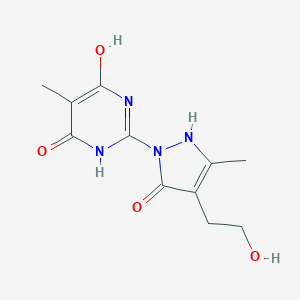![molecular formula C22H25N3O2S2 B276187 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276187.png)
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been found to have several interesting properties that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the growth and proliferation of cancer cells and may also help to protect neurons from damage.
Biochemical and Physiological Effects:
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has several biochemical and physiological effects. Some of these effects include:
- Inhibition of cancer cell growth and proliferation
- Neuroprotective effects
- Antimicrobial effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure. This compound has several interesting properties that make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its high level of toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for the study of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. Some of these directions include:
- Further study of the mechanism of action of this compound
- Development of new cancer treatments based on this compound
- Investigation of the potential use of this compound in the treatment of neurological disorders
- Development of new antibiotics based on this compound
In conclusion, 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a promising compound that has several potential applications in scientific research. Further study of this compound is necessary to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the use of several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the synthesis of this compound requires a high level of expertise and should only be carried out by trained professionals.
Aplicaciones Científicas De Investigación
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for further study. Some of the potential applications of this compound include:
- Cancer Research: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
- Neurological Disorders: This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
- Infectious Diseases: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has also been found to have potential applications in the treatment of infectious diseases. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propiedades
Nombre del producto |
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one |
|---|---|
Fórmula molecular |
C22H25N3O2S2 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
3-cyclopropyl-6-(3-methoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-6-4-5-15(13-17)19-14-18-20(29-19)21(26)25(16-7-8-16)22(23-18)28-12-11-24-9-2-3-10-24/h4-6,13-14,16H,2-3,7-12H2,1H3 |
Clave InChI |
AJMVYDIURQZFSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)

![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)

![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)